

Technical Support Guide: Recrystallization of 2-Bromo-3-hydroxybenzoic acid

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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzoic acid

Cat. No.: B1398888

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This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of **2-Bromo-3-hydroxybenzoic acid** via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and preliminary considerations for the successful recrystallization of **2-Bromo-3-hydroxybenzoic acid**.

Q1: What is the core principle behind purifying **2-Bromo-3-hydroxybenzoic acid** with recrystallization?

A1: Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.^[1] The process involves dissolving the impure **2-Bromo-3-hydroxybenzoic acid** in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The slow, orderly formation of the crystal lattice tends to exclude impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").^{[2][3]} The purified crystals are then isolated by filtration.

Q2: How do I select the best solvent for recrystallizing **2-Bromo-3-hydroxybenzoic acid**?

A2: The ideal solvent is one in which **2-Bromo-3-hydroxybenzoic acid** has high solubility at the solvent's boiling point but low solubility at room temperature or in an ice bath.^[4] The general rule "like dissolves like" is a good starting point; **2-Bromo-3-hydroxybenzoic acid** is a polar molecule due to its carboxylic acid and hydroxyl functional groups, so polar solvents are the best candidates.^{[5][6]}

For this specific compound, an excellent starting point is water. A structural isomer, 3-Bromo-2-hydroxybenzoic acid, has been successfully recrystallized from hot water.^[7] Given the similarity, water is highly likely to be effective. Other polar solvents like ethanol or ethanol/water mixtures could also be suitable.^{[4][8]} A small-scale solvent screening is always recommended to confirm the choice.

Table 1: Potential Solvents for Screening

Solvent	Boiling Point (°C)	Polarity	Rationale for Use with 2-Bromo-3-hydroxybenzoic acid
Water	100	Very High	Highly Recommended. Proven effective for structural isomers and other benzoic acids. [2] [7] Good at dissolving polar compounds when hot.
Ethanol	78	High	Good general solvent for polar organic molecules. [8] Can be used alone or in a mixed system with water.
Acetone	56	High	Excellent solvent, but its low boiling point may not provide a large enough solubility difference for efficient recrystallization. [5]
Toluene	111	Low	Unlikely to be a good primary solvent due to polarity mismatch, but could potentially be used as an anti-solvent in a mixed system.

| Hexane | 69 | Very Low | Unsuitable as a primary solvent. Included to illustrate an inappropriate choice based on polarity. |

Q3: What are the key physical properties of **2-Bromo-3-hydroxybenzoic acid** I should be aware of?

A3: Knowing the compound's properties is crucial for planning the experiment and assessing purity.

Table 2: Physical & Chemical Properties of **2-Bromo-3-hydroxybenzoic acid**

Property	Value	Source
Molecular Formula	C₇H₅BrO₃	[9]
Molecular Weight	217.02 g/mol	[9]
CAS Number	91658-91-2	[9]

| Predicted XLogP3 | 1.7 |[\[9\]](#) |

Note: An experimental melting point for the pure substance is a critical benchmark for assessing the success of your purification. Impure compounds typically exhibit a depressed and broadened melting point range.[\[10\]](#)

Q4: Can I use a mixed solvent system? How does that work?

A4: Yes, a mixed solvent system is a powerful technique when no single solvent has the ideal solubility profile.[\[4\]](#) This involves using two miscible solvents: one in which **2-Bromo-3-hydroxybenzoic acid** is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until it becomes slightly cloudy (turbid). This indicates the solution is saturated. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common pairs include ethanol/water and acetone/water.[\[4\]](#)

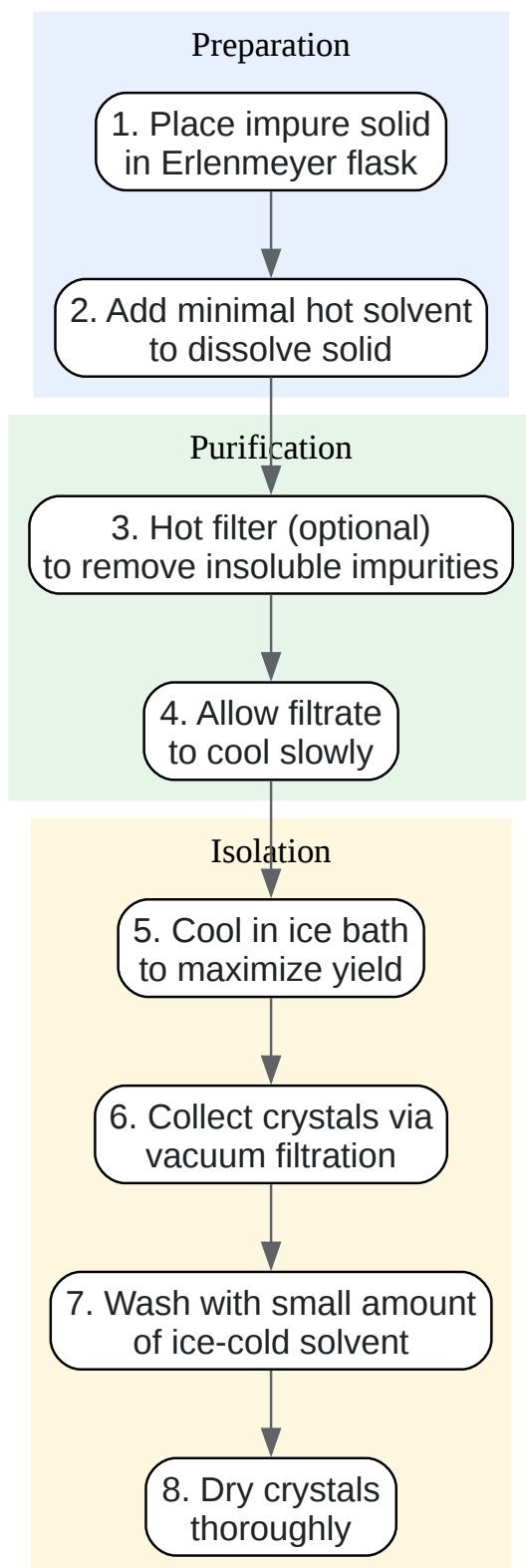
Q5: How can I assess the purity of my recrystallized product?

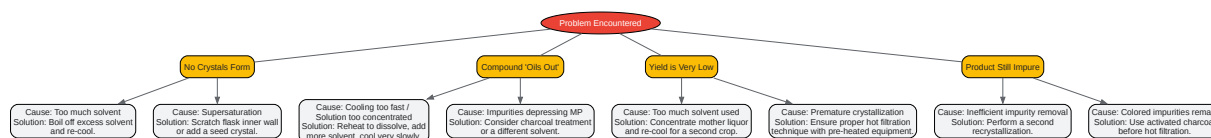
A5: The most common and accessible method in a synthesis lab is melting point analysis. A pure compound will have a sharp, narrow melting point range (typically $< 2^{\circ}\text{C}$) that matches the literature value. An impure sample will melt over a broader range and at a lower temperature.

[10] For more rigorous analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Thin-Layer Chromatography (TLC) can be used to detect the presence of impurities.

Section 2: General Recrystallization Protocol

This section provides a standardized workflow for a single-solvent recrystallization, using water as the example solvent.





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